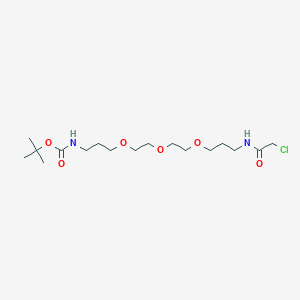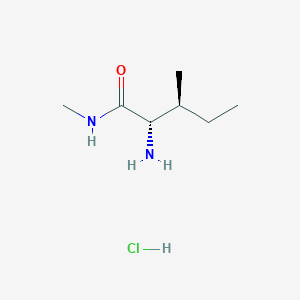
2-Fluoro-6-(phenylsulfanyl)benzoic acid
Descripción general
Descripción
“2-Fluoro-6-(phenylsulfanyl)benzoic acid” is an organic compound with the molecular formula C13H9FO2S and a molecular weight of 248.28 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Fluoro-6-(phenylsulfanyl)benzoic acid” is1S/C13H9FO2S/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Herbicide Development
- The introduction of fluorine atoms into certain compounds can significantly alter their chemical properties. For example, in herbicide development, fluorine substitution has been found to enhance the activity and selectivity of compounds. A study demonstrated that derivatives prepared from amino-fluoro-benzoic acid showed improved broad-leaf activity and selectivity in crops like rice, cereals, and maize. This indicates the potential utility of fluoro-substituted benzoic acids in developing more effective agricultural chemicals (Hamprecht, Würzer, & Witschel, 2004).
Environmental Remediation
- Fluorinated compounds are also researched for their potential in environmental remediation technologies. For instance, heat-activated persulfate oxidation has been studied for the degradation of persistent organic pollutants in groundwater. This process involves the breakdown of contaminants to less harmful substances, showcasing the relevance of fluorinated benzoic acids in developing solutions for pollution control (Park, Lee, Medina, Zull, & Waisner, 2016).
Materials Science
- In the realm of materials science, fluorinated benzoic acids are instrumental in synthesizing polymers with exceptional thermal properties and solubility. These polymers find applications in engineering plastics and membrane materials, highlighting the compound's importance in advancing materials technology (Xiao, Wang, Jin, Jian, & Peng, 2003).
Analytical Chemistry
- Advances in analytical methods for determining fluorinated aromatic carboxylic acids in aqueous matrices are crucial for both environmental monitoring and industrial applications. The low detection limit and non-toxicity of fluorobenzoic acid tracers make them valuable in studying fluid flow in hydrothermal and oilfield applications (Kumar & Sharma, 2021).
Fluorescence Imaging
- Fluorescein derivatives, including those related to fluorinated benzoic acids, have been explored for their potential in fluorescence imaging. The development of functional fluorescence probes based on these compounds can aid in biological research by providing tools for the visualization of cellular processes and molecules (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).
Propiedades
IUPAC Name |
2-fluoro-6-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXNIVITGJDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(phenylsulfanyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)










